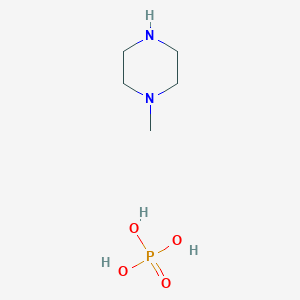

1-Methylpiperazine;phosphoric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methylpiperazine is a versatile organic compound belonging to the piperazine family, characterized by the presence of a methyl group attached to the piperazine ring. It is a colorless liquid with a distinctive amine odor, soluble in water and common organic solvents . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄, commonly used in various industrial and laboratory applications. The combination of 1-Methylpiperazine and phosphoric acid forms a compound with unique properties and applications in different fields.

Méthodes De Préparation

The synthesis of 1-Methylpiperazine involves a green and cost-effective approach with two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate. This intermediate is then subjected to a hydrogenation reaction catalyzed by Raney nickel at temperatures ranging between 150-200°C, under pressures of 3.0-5.0MPa . This method boasts high conversion and selectivity rates, making it economically and environmentally appealing.

Analyse Des Réactions Chimiques

1-Methylpiperazine undergoes various chemical reactions, including:

Alkylation: It acts as a nucleophile in alkylation reactions, forming N-alkylated derivatives.

Acylation: It participates in acylation reactions to form amides.

Substitution: It can undergo substitution reactions, particularly with halides.

Common reagents used in these reactions include alkyl halides, acyl chlorides, and other electrophiles. The major products formed from these reactions are N-substituted piperazine derivatives, which have significant applications in pharmaceuticals and other industries.

Applications De Recherche Scientifique

1-Methylpiperazine is widely used in scientific research due to its versatility:

Mécanisme D'action

The mechanism of action of 1-Methylpiperazine involves its interaction with various molecular targets. In the context of its use as an antitumor agent, it inhibits protein kinases such as tyrosine kinase and Raf kinase, which are crucial targets in cancer therapy . Its incorporation into quinacrine analogs enhances anti-prion activity by improving potency and binding affinity to target proteins .

Comparaison Avec Des Composés Similaires

1-Methylpiperazine is unique due to its specific structure and reactivity. Similar compounds include:

Piperazine: A parent compound with a similar structure but without the methyl group.

1,4-Dimethylpiperazine: A derivative with two methyl groups attached to the piperazine ring.

Morpholine: A heterocyclic amine with a similar ring structure but containing an oxygen atom.

Compared to these compounds, 1-Methylpiperazine exhibits distinct properties, such as enhanced solubility and reactivity, making it a valuable component in various applications.

Propriétés

Numéro CAS |

314733-01-2 |

|---|---|

Formule moléculaire |

C5H15N2O4P |

Poids moléculaire |

198.16 g/mol |

Nom IUPAC |

1-methylpiperazine;phosphoric acid |

InChI |

InChI=1S/C5H12N2.H3O4P/c1-7-4-2-6-3-5-7;1-5(2,3)4/h6H,2-5H2,1H3;(H3,1,2,3,4) |

Clé InChI |

RAOYCZKLZXKHGK-UHFFFAOYSA-N |

SMILES canonique |

CN1CCNCC1.OP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)

![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)

![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)

![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)

![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)